molecular formula C9H11NO5S B3066983 (4-Sulfamoylphenoxy)acetic acid methyl ester CAS No. 98996-94-2

(4-Sulfamoylphenoxy)acetic acid methyl ester

Cat. No.: B3066983
CAS No.: 98996-94-2
M. Wt: 245.25 g/mol
InChI Key: WMJRUQKEJKEISY-UHFFFAOYSA-N
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Description

(4-Sulfamoylphenoxy)acetic acid methyl ester is an organic compound with the molecular formula C9H11NO5S It is a derivative of acetic acid and features a sulfamoyl group attached to a phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Sulfamoylphenoxy)acetic acid methyl ester typically involves the esterification of (4-Sulfamoylphenoxy)acetic acid. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of methanol . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent selection and recycling, as well as catalyst recovery, are crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions: (4-Sulfamoylphenoxy)acetic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Nucleophilic Substitution: Nucleophiles like amines or alcohols, often in the presence of a base or acid catalyst.

Major Products Formed:

    Hydrolysis: (4-Sulfamoylphenoxy)acetic acid and methanol.

    Nucleophilic Substitution: Corresponding amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (4-Sulfamoylphenoxy)acetic acid methyl ester involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The phenoxy group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

    (4-Sulfamoylphenoxy)acetic acid: The parent acid of the ester.

    (4-Sulfamoylphenoxy)ethanol: An alcohol derivative with similar structural features.

Comparison: (4-Sulfamoylphenoxy)acetic acid methyl ester is unique due to its ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and alcohol counterparts. The ester is more lipophilic, which can influence its biological activity and pharmacokinetics .

Properties

IUPAC Name

methyl 2-(4-sulfamoylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-9(11)6-15-7-2-4-8(5-3-7)16(10,12)13/h2-5H,6H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMJRUQKEJKEISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358495
Record name (4-Sulfamoylphenoxy)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98996-94-2
Record name (4-Sulfamoylphenoxy)acetic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred suspension of NaH (2.8 g, 0.07 mol, 50% in mineral oil) in DMF (50 mL) is added dropwise methyl glycolate (5.5 g, 0.06 mol) over a period of 10 min. The mixture is heated up to 50° C. for 3 h and cooled down to room temperature. 4-Fluorobenzenesulfonamide g, 0.0114 mol) is added portionwise. After stirring at 50° C. for 10 h, the reaction mixture is cooled down and poured into ice-water containing HCl. The product is extracted with DCM (2×100 mL). The combined organic phase is washed with water and dried over Na2SO4. The solvent is evaporated under reduced pressure and the residue is purified by chromatography (silica gel, 60-120 mesh) with chloroform/methanol (9/1) as eluent to afford 900 mg (32%) of the title compound as a solid. 1H NMR (CDCl3, 400 MHz) δ 7.68-721 (m, 2H), 7.10-7.12 (m, 2H), 6.45 (br s, 2H), 4.51 (s, 2H), 3.86 (s, 3H).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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